(Salicylaldehydebenzoylhydrazonato)copper(II)
Overview
Description
(Salicylaldehydebenzoylhydrazonato)copper(II) is a coordination compound that features a copper ion coordinated with a ligand derived from salicylaldehyde and benzoylhydrazone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Salicylaldehydebenzoylhydrazonato)copper(II) typically involves the reaction of salicylaldehyde with benzoylhydrazine to form the ligand, which is then coordinated with a copper(II) ion. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The general reaction can be represented as:
Salicylaldehyde+Benzoylhydrazine→Salicylaldehydebenzoylhydrazone
Salicylaldehydebenzoylhydrazone+Cu(II) salt→(Salicylaldehydebenzoylhydrazonato)copper(II)
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Salicylaldehydebenzoylhydrazonato)copper(II) can undergo various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Redox Reactions: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: Ligands coordinated to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, ascorbic acid
Substitution Reagents: Various ligands such as phosphines, amines, and thiols
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, redox reactions may yield copper(I) or copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
(Salicylaldehydebenzoylhydrazonato)copper(II) has several scientific research applications, including:
Chemical Sensors: It can serve as a sensor for detecting copper ions in various environments, including clinical diagnostics and environmental monitoring.
Catalysis: The compound may be used as a catalyst in organic reactions, leveraging the reactivity of the copper center.
Mechanism of Action
The mechanism of action of (Salicylaldehydebenzoylhydrazonato)copper(II) involves the coordination of the copper ion with the salicylaldehydebenzoylhydrazone ligand. This coordination can induce changes in the electronic structure of the copper center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as bioimaging or catalysis .
Comparison with Similar Compounds
Similar Compounds
- (Salicylaldehydebenzoylhydrazonato)nickel(II)
- (Salicylaldehydebenzoylhydrazonato)zinc(II)
- (Salicylaldehydebenzoylhydrazonato)cobalt(II)
Uniqueness
(Salicylaldehydebenzoylhydrazonato)copper(II) is unique due to its specific coordination chemistry and the properties imparted by the copper ion. Compared to its nickel, zinc, and cobalt analogs, the copper compound exhibits distinct redox behavior and fluorescence properties, making it particularly useful in applications such as bioimaging and chemical sensing .
Properties
IUPAC Name |
copper;2-[(E)-(benzoylhydrazinylidene)methyl]phenolate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.Cu.H2O/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H2/q;+2;/p-1/b15-10+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHICZJMUBLFEM-OVWKBUNZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[O-].O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[O-].O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13CuN2O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83614-45-3 | |
Record name | (Salicylaldehydebenzoylhydrazonato)copper(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083614453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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